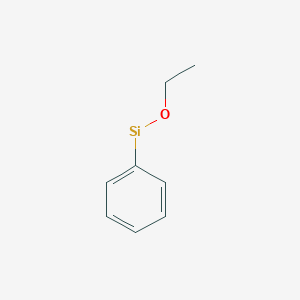
Ethoxyphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethoxyphenylsilane, also known as phenyltriethoxysilane, is an organosilicon compound with the chemical formula C6H5Si(OC2H5)3. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials and coatings.
准备方法
Synthetic Routes and Reaction Conditions: Ethoxyphenylsilane can be synthesized through several methods, including the Grignard reaction and the hydrosilylation of phenylacetylene. One common method involves the reaction of phenylmagnesium bromide with tetraethoxysilane in an etheric medium. The reaction proceeds as follows: [ \text{C6H5MgBr} + \text{Si(OC2H5)4} \rightarrow \text{C6H5Si(OC2H5)3} + \text{MgBr(OC2H5)} ]
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis and condensation of phenyltriethoxysilane. This process involves the controlled hydrolysis of phenyltriethoxysilane in the presence of a catalyst, followed by condensation to form the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions: Ethoxyphenylsilane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Substitution: Reaction with nucleophiles to replace the ethoxy groups with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Formation of silanols or siloxanes.
Substitution: Formation of substituted phenylsilane derivatives.
科学研究应用
Ethoxyphenylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic materials.
Biology: Utilized in the modification of biomolecules for improved stability and functionality.
Medicine: Employed in drug delivery systems and as a component in biomedical coatings.
Industry: Used in the production of coatings, adhesives, and sealants due to its strong bonding properties and resistance to environmental degradation.
作用机制
The mechanism of action of ethoxyphenylsilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the silicon atom, which has a high affinity for oxygen and other electronegative elements. The ethoxy groups can be hydrolyzed to form silanols, which can then condense to form siloxane bonds. This process is facilitated by the presence of catalysts and specific reaction conditions.
相似化合物的比较
Ethoxyphenylsilane can be compared with other similar compounds, such as:
Phenylsilane (C6H5SiH3): A simpler organosilicon compound with similar reactivity but lacking the ethoxy groups.
Diphenylsilane (C6H5)2SiH2: Contains two phenyl groups and exhibits different reactivity and properties.
Triphenylsilane (C6H5)3SiH: Contains three phenyl groups and is used in different applications due to its unique structure.
Uniqueness: this compound is unique due to the presence of ethoxy groups, which provide additional reactivity and functionality compared to other phenylsilanes. This makes it particularly valuable in applications requiring strong bonding and resistance to environmental degradation.
属性
分子式 |
C8H10OSi |
|---|---|
分子量 |
150.25 g/mol |
InChI |
InChI=1S/C8H10OSi/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI 键 |
QIWUAMJWPMPCRN-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si]C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


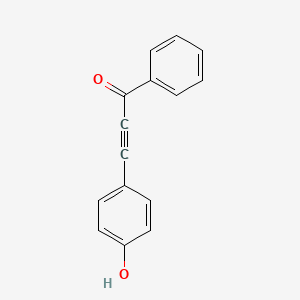
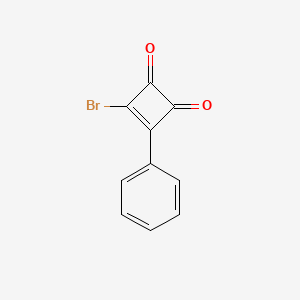
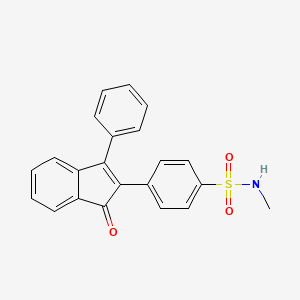
![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)
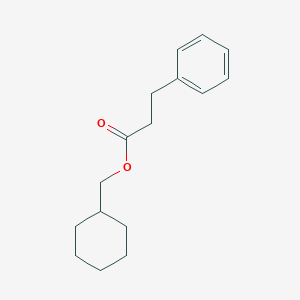
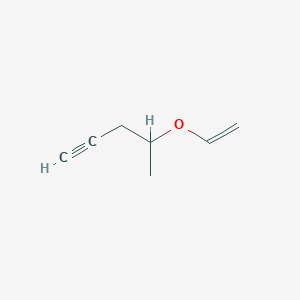
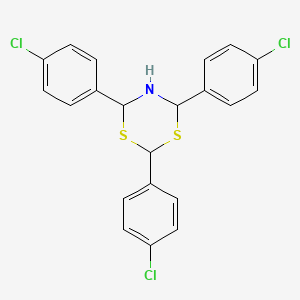
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)

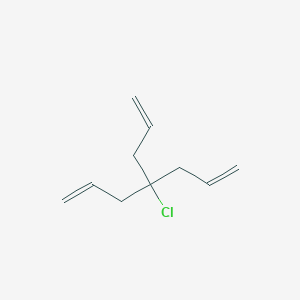



![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
